molecular formula C17H17NO B185160 N-(9H-fluoren-2-yl)-2-methylpropanamide CAS No. 60550-87-0

N-(9H-fluoren-2-yl)-2-methylpropanamide

Cat. No.: B185160
CAS No.: 60550-87-0
M. Wt: 251.32 g/mol
InChI Key: DHMMTGSEYAATET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

60550-87-0

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-2-methylpropanamide

InChI

InChI=1S/C17H17NO/c1-11(2)17(19)18-14-7-8-16-13(10-14)9-12-5-3-4-6-15(12)16/h3-8,10-11H,9H2,1-2H3,(H,18,19)

InChI Key

DHMMTGSEYAATET-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

60550-87-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 mL three-neck flask were put 15 g (83 mmol) of 2-aminofluorene, 10 g (100 mmol) of triethylamine, and 250 mL of tetrahydrofuran (THF), and the mixed solution was stirred. Then, to this mixed solution, a mixed solution of 8.8 g (83 mmol) of isobutyryl chloride and 50 mL of THF was added dropwise under cooling with ice, and the mixture was stirred at room temperature for 12 hours. After the stirring, 200 mL of water was added to this mixture, and the mixture was stirred for 1 hour. After the stirring, the precipitated solid was washed with water and subjected to suction filtration to give a white solid. A hexane suspension of this solid was irradiated with ultrasonic waves, and a solid was collected by suction filtration, so that 20 g of a white solid of N-(9H-fluoren-2-yl)isobutyramide was obtained in a yield of 97%. The synthesis scheme of Step 1 is shown in (c-1) below.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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